Ethyl 6-(benzyloxy)hexa-2,4-dienoate
Description
Structure
3D Structure
Properties
CAS No. |
363607-88-9 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 6-phenylmethoxyhexa-2,4-dienoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
RVIPXWGIPRSLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Significance of Conjugated Dienoate Motifs in Stereoselective Synthesis
The conjugated dienoate motif is a recurring structural element in a vast array of biologically active natural products and pharmaceuticals. The specific arrangement of alternating double and single bonds in these systems imparts unique chemical reactivity, making them valuable building blocks in organic synthesis.
The stereochemistry of the double bonds within the dienoate system is crucial for the biological activity of many natural products. Consequently, the development of synthetic methods that allow for precise control over the geometry of these double bonds is a primary focus in stereoselective synthesis. Various strategies, including olefination reactions, palladium-catalyzed cross-coupling reactions, and metathesis, have been employed to achieve high levels of stereocontrol in the formation of conjugated dienoates. acs.orgmdpi.com
One of the most powerful applications of conjugated dienoates in stereoselective synthesis is their participation in cycloaddition reactions, particularly the Diels-Alder reaction. sigmaaldrich.comwikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comwikipedia.orgorganic-chemistry.org The Diels-Alder reaction is highly valued for its ability to generate significant molecular complexity in a single step, with predictable control over the stereochemical outcome. wikipedia.org The substitution pattern on both the diene and the dienophile influences the regioselectivity and stereoselectivity of the reaction. sigmaaldrich.comchemistrysteps.com
The utility of conjugated dienoates extends beyond cycloadditions to include asymmetric conjugate additions, where a nucleophile adds to the diene system in a stereocontrolled manner. nih.govresearchgate.netnih.gov These reactions, often catalyzed by chiral transition metal complexes, enable the enantioselective construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of chiral molecules.
Role of the Benzyloxy Protecting Group in Directed Transformations of Dienoates
In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block the reactivity of one group to allow for selective transformation of another. This is the role of a protecting group. researchgate.netorganic-chemistry.org The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, is a widely used protecting group for hydroxyl functionalities due to its robustness and ease of removal under specific conditions. wikipedia.orgchem-station.com
The benzyl group is generally stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents. chem-station.comuwindsor.ca This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. For instance, in the context of Ethyl 6-(benzyloxy)hexa-2,4-dienoate, the benzyloxy group would protect a terminal hydroxyl group, allowing for selective reactions at the dienoate functionality.
The removal of the benzyloxy group, or deprotection, is most commonly achieved through catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.comjk-sci.com This method involves the use of hydrogen gas and a palladium catalyst (Pd/C) to cleave the benzyl ether bond, regenerating the alcohol and producing toluene as a byproduct. organic-chemistry.orgjk-sci.com This deprotection method is generally mild and chemoselective, although care must be taken if other reducible functional groups, such as alkenes or alkynes, are present in the molecule. uwindsor.ca Alternative deprotection methods that avoid the use of hydrogen gas include the use of strong acids, or oxidative cleavage, though these are less common. organic-chemistry.org
The strategic use of the benzyloxy group allows for the controlled manipulation of polyfunctional molecules, enabling chemists to direct reactions to specific sites and build up molecular complexity in a stepwise and predictable manner.
Applications of Ethyl 6 Benzyloxy Hexa 2,4 Dienoate in Complex Molecule Synthesis
Total and Formal Syntheses of Natural Products and Analogues
The strategic application of Ethyl 6-(benzyloxy)hexa-2,4-dienoate is most prominent in the field of carbohydrate and polyketide synthesis, where it serves as a foundational building block for creating intricate stereochemical arrays.
This compound is a key precursor in the short and highly efficient asymmetric synthesis of rare sugar analogues like D- and L-talose. nih.govresearchgate.net A pivotal transformation involves the sequential osmium-catalyzed bis-dihydroxylation of the substituted 2,4-dienoate. researchgate.net Specifically, the (2Z,4E)-isomer of the dienoate undergoes a highly regio- and enantioselective initial dihydroxylation using the Sharpless asymmetric dihydroxylation (AD) procedure. nih.gov This reaction selectively targets the trans-double bond, leading to a diol intermediate that undergoes a spontaneous in situ lactonization. nih.gov The resulting butenolide is then subjected to a second dihydroxylation to furnish talo-γ-lactones, which are direct precursors to talose sugars. nih.govresearchgate.net This methodology provides an efficient route to both D- and L-enantiomers by selecting the appropriate Sharpless AD-mix formulation. nih.gov This approach has also been successfully applied to the de novo enantioselective synthesis of galacto-sugars. nih.gov
Table 1: Key Reactions in the Asymmetric Synthesis of Talo-γ-lactone This table summarizes the sequential dihydroxylation reactions starting from (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate.
| Step | Reaction | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β or AD-mix-α, OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | Regio- and enantioselective dihydroxylation of the C4-C5 double bond, followed by in situ lactonization to form a chiral butenolide. | nih.govresearchgate.net |
| 2 | Subsequent Dihydroxylation | OsO₄ (cat.), NMO, in MeOH | Diastereo- and enantioselective dihydroxylation of the remaining double bond to yield D- or L-talo-γ-lactone. | nih.govresearchgate.net |
The use of this compound exemplifies the power of iterative dihydroxylation as a strategy for the de novo synthesis of sugars. nih.govnih.gov This approach builds complex polyol structures, characteristic of carbohydrates, from simple, non-carbohydrate starting materials. rsc.org The process involves the sequential, stereocontrolled introduction of hydroxyl groups across the double bonds of the dienoate. nih.gov The success of this strategy hinges on the ability to control both the regioselectivity (which double bond reacts first) and the stereoselectivity (the facial selectivity of the dihydroxylation). nih.govresearchgate.net
The initial Sharpless dihydroxylation of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate proceeds with high selectivity for the more electron-rich and sterically accessible trans-double bond. nih.gov After the first dihydroxylation and subsequent lactonization, the stereocenter created in the resulting intermediate directs the facial selectivity of the second dihydroxylation, ultimately leading to an exceedingly diastereo- and enantioselective synthesis of the target sugar lactone. nih.govresearchgate.net This method provides a flexible and efficient pathway to various hexoses and their derivatives, bypassing the need for protecting group manipulations common in traditional carbohydrate synthesis starting from the chiral pool. nih.govmdpi.com
While direct participation in glycosidic bond formation is not the primary role of this compound, the pyranones and sugar lactones derived from it are crucial building blocks in modern oligosaccharide synthesis. nih.govorganic-chemistry.org The de novo approach, which generates monosaccharide units from achiral materials like this dienoate, is a key component of advanced strategies aimed at assembling complex oligosaccharides. mdpi.comnih.gov
These synthetically derived monosaccharides can be converted into versatile glycosyl donors or acceptors. nih.gov They can then be utilized in powerful glycosylation methods, such as palladium-catalyzed glycosylation, to form stereochemically defined linkages between sugar units. mdpi.comorganic-chemistry.org This strategy is particularly valuable for accessing unnatural oligosaccharides or those containing rare sugars, enabling medicinal chemists to create diverse libraries for structure-activity relationship (SAR) studies. mdpi.com This de novo synthesis of building blocks contributes significantly to expeditious strategies that streamline oligosaccharide assembly by minimizing intermediate manipulations. nih.gov
Dienoates are structurally ideal precursors for the synthesis of polyketide fragments, which are common structural motifs in macrolactone natural products. However, a review of the prominent total syntheses of Leucascandrolide A by research groups such as Panek, Carreira, and Crimmins indicates the use of alternative strategies and building blocks. nih.govnih.govnih.gov These syntheses have featured key steps like Lewis acid-promoted annulations to form dihydropyrans, diastereoselective aldol (B89426) reactions, and selenium-mediated intramolecular cyclizations to construct the core structure. nih.govnih.gov While this compound represents a viable synthon for portions of such molecules in principle, it was not employed in the key fragment couplings of these reported routes.
The synthesis of complex macrolides like the amphidinolides often involves a convergent strategy where key fragments are prepared and later coupled. In synthetic studies toward Amphidinolide F, which shares a macrocyclic core with Amphidinolide C, a dienoate building block played a crucial role. Specifically, the synthesis of the C18–C29 segment of Amphidinolide F utilized a mono-Sharpless dihydroxylation of a dienoate as a key step. researchgate.net This reaction established critical stereocenters within the trans-tetrahydrofuran ring, a characteristic feature of this section of the molecule. This application demonstrates the utility of stereoselective reactions on dienoates for constructing the complex, oxygenated, and stereochemically rich fragments required for the total synthesis of amphidinolide-class natural products.
The construction of conjugated polyene systems is a significant challenge in organic synthesis. Organocatalytic methods have emerged as powerful tools for such transformations. A novel strategy involves the organocatalytic oxidation of alcohols to α,β-unsaturated aldehydes (enals) through oxidative enamine catalysis. rsc.org This method can be applied in a homologous fashion to prepare sensitive conjugated polyene frameworks efficiently and with high stereoselectivity for the E-geometry. rsc.org While not starting from this compound directly, this principle of using organocatalysis to extend a carbon chain via oxidation establishes a pathway where related alcohol precursors could be converted into complex polyenes. This approach represents an alternative to traditional metal-catalyzed cross-coupling reactions for polyene construction.
Asymmetric Synthesis of Chiral Building Blocks and Heterocycles
This compound serves as a versatile precursor in the asymmetric synthesis of complex molecules, particularly chiral building blocks and heterocyclic systems. Its conjugated diene structure, coupled with a terminal benzyloxy group, allows for a variety of stereocontrolled transformations. These reactions are fundamental in producing enantiomerically pure compounds, which are crucial in medicinal chemistry and natural product synthesis.
Synthesis of Polysubstituted Homoprolines and Homoprolinols
The carbon-carbon double bond system in this compound makes it an excellent Michael acceptor. This reactivity is harnessed in the asymmetric synthesis of polysubstituted homoprolines and homoprolinols. The process often involves a conjugate addition of a chiral lithium amide to the dienoate. This key step is a double diastereoselective reaction where the stereochemistry of the final product is influenced by both the chirality of the lithium amide and any existing stereocenters on the substrate. rsc.org
In these syntheses, the stereochemical outcome is predominantly controlled by the chiral auxiliary (the lithium amide), which directs the nucleophilic attack to one face of the dienoate. rsc.org This high degree of control allows for the formation of β-amino esters with excellent diastereoselectivity. Subsequent chemical modifications, such as the deprotection of the benzyl (B1604629) group followed by cyclization, yield the desired polysubstituted homoproline derivatives. These heterocyclic scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. nih.gov The corresponding homoprolinols can be obtained through the reduction of the ester functionality.
| Reaction Step | Reagents/Conditions | Key Transformation | Stereochemical Control |
| Conjugate Addition | Chiral Lithium Amide (e.g., Lithium N-benzyl-N-(α-methylbenzyl)amide) | Formation of a β-amino ester | Dominated by the chiral lithium amide rsc.org |
| Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Removal of the benzyloxy protecting group | Not applicable |
| Cyclization | Spontaneous or base-mediated | Formation of the pyrrolidine (B122466) ring | Retention of stereocenters |
| Reduction (optional) | Reducing agent (e.g., LiAlH₄) | Conversion of ester to alcohol (to form homoprolinol) | Not applicable |
Intermediates in Pyrrolizidine (B1209537) Alkaloid Synthesis (utilizing analogous dienoates)
Pyrrolizidine alkaloids are a large class of naturally occurring compounds known for their wide range of biological activities. researchgate.netmdpi.com The synthesis of these complex molecules often requires meticulously planned routes to control the multiple stereocenters inherent in their structures. While direct use of this compound is not prominently documented in this specific context, analogous dienoates are key intermediates in the construction of the characteristic bicyclic pyrrolizidine core. core.ac.ukkib.ac.cn
The synthetic strategies often involve the use of dienoates in cycloaddition reactions or sequential Michael addition-cyclization pathways to build the necine base skeleton. electronicsandbooks.com For instance, a dienoate can react with a nitrogen-containing nucleophile or a dipolarophile to form the initial pyrrolidine ring, which is then further elaborated to construct the final bicyclic system. The substituents on the dienoate play a crucial role in directing the stereochemical course of these reactions, ultimately defining the stereochemistry of the final alkaloid. kib.ac.cnnih.gov The synthesis of various pyrrolizidine alkaloid analogues demonstrates the versatility of such building blocks in creating diverse and complex molecular architectures. researchgate.net
| Analogous Dienoate Feature | Role in Pyrrolizidine Alkaloid Synthesis | Example Transformation |
| Conjugated π-system | Dienophile or Michael acceptor for ring formation | Diels-Alder reaction, Aza-Michael addition |
| Ester functionality | Can be converted to other functional groups (e.g., hydroxymethyl) | Reduction, amidation |
| Terminal protected alcohol | Precursor to the hydroxymethyl group at C-9 of the necine base | Deprotection and oxidation state manipulation |
Development of Chiral Auxiliaries and Substrate Control in Stereoselective Transformations
The effectiveness of asymmetric synthesis often relies on the use of chiral auxiliaries or on substrate-controlled stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com
In the context of reactions involving this compound and similar dienoates, the substrate itself can exert significant stereocontrol. The geometry of the double bonds and the presence of nearby functional groups can create a biased environment, favoring the approach of reagents from one direction over the other. rsc.orgnih.gov For example, in catalytic stereoselective ring-closing metathesis reactions to form macrocycles, the inherent geometry of dienoate precursors can determine the stereochemistry of the newly formed double bond. acs.orgnih.gov
Furthermore, the dienoate moiety can be attached to a chiral auxiliary, such as an oxazolidinone. In such cases, the auxiliary can effectively shield one face of the molecule, forcing reactions like conjugate additions or cycloadditions to occur with high diastereoselectivity. rsc.org After the desired stereocenter has been set, the auxiliary can be cleaved and recycled, making the process efficient and economical. The interplay between substrate-inherent bias and the directing power of a chiral auxiliary is a powerful strategy in modern organic synthesis. rsc.org
Mechanistic and Theoretical Investigations of Ethyl 6 Benzyloxy Hexa 2,4 Dienoate Reactivity
Elucidation of Reaction Mechanisms in Stereoselective Transformations
Understanding the precise mechanisms of stereoselective reactions involving Ethyl 6-(benzyloxy)hexa-2,4-dienoate is fundamental to controlling the stereochemical outcome of its products. This subsection explores the pathways of key transformations.
Detailed Mechanistic Pathways of Asymmetric Dihydroxylation and Concomitant Lactonization
The asymmetric dihydroxylation (AD) of dienoates like this compound is a powerful method for introducing chirality. Specifically, the (2Z,4E)-isomer of this compound has been shown to undergo a highly regio- and enantioselective dihydroxylation, which is immediately followed by an in situ lactonization. researchgate.net This reaction is typically carried out using the Sharpless AD-mix, which contains osmium tetroxide (OsO₄) as the catalyst, a chiral ligand from the cinchona alkaloid family (e.g., (DHQ)₂PHAL), and a stoichiometric reoxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆). researchgate.netpku.edu.cnmdpi.com
The generally accepted mechanism for the Sharpless asymmetric dihydroxylation begins with the formation of a complex between the osmium tetroxide and the chiral ligand. pku.edu.cn This chiral catalyst then reacts with the alkene substrate, in this case, the C4-C5 double bond of the dienoate. The reaction is believed to proceed through a [3+2]-cycloaddition pathway, where the alkene adds across two of the Os=O bonds to form a five-membered osmate ester intermediate. pku.edu.cnmdpi.com While a [2+2]-cycloaddition followed by rearrangement has been considered, quantum chemical calculations suggest the [3+2] pathway is energetically more favorable. mdpi.com
For (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate, the dihydroxylation occurs selectively at the more electron-rich trans double bond (C4-C5). researchgate.net Following the formation of the osmate ester, hydrolysis cleaves the Os-O bonds to release the diol product and a reduced osmium species. pku.edu.cn The reoxidant then regenerates the OsO₄ catalyst, allowing the catalytic cycle to continue. pku.edu.cnmdpi.com
A crucial feature of this reaction is the concomitant lactonization. The dihydroxylation of the C4-C5 double bond of the dienoate ester generates a γ-hydroxy-α,β-unsaturated ester intermediate. This intermediate spontaneously undergoes intramolecular cyclization (lactonization) under the basic reaction conditions to form a stable γ-lactone. researchgate.net This tandem reaction sequence efficiently converts the acyclic dienoate into a chiral lactone in a single step. The use of the (DHQ)₂PHAL ligand in the AD-mix-α formulation leads to the formation of lactone 8 (see table below) in good yield and high enantiomeric excess. researchgate.net
Table 1: Asymmetric Dihydroxylation and Lactonization of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate
| Reactant | Reagents | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate | AD-mix-α ((DHQ)₂PHAL), MeSO₂NH₂ | Lactone 8 | 70% | 90% |
Data sourced from a de novo asymmetric synthesis of D- and L-talose. researchgate.net
Mechanistic Insights into Conjugate Addition Reactions to Dienoate Systems
Detailed mechanistic studies focusing specifically on conjugate addition reactions to this compound are not extensively available in the surveyed scientific literature. While conjugate additions to dienoate systems are a known class of reactions, specific mechanistic elucidation for this particular substrate has not been reported.
Computational Studies on Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting outcomes. This subsection reviews the application of such methods to this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Specific Density Functional Theory (DFT) calculations analyzing the reaction pathways of this compound have not been reported in the reviewed scientific literature. Such studies would be valuable for mapping the energy profiles of its various transformations and for corroborating proposed mechanistic pathways.
Prediction of Stereochemical Outcomes in Dienoate Functionalizations
While computational models are often used to predict stereochemical outcomes, specific studies applying these predictive tools to the functionalization of this compound are not available in the current body of scientific literature. The stereochemical outcomes for reactions like the asymmetric dihydroxylation are thus far empirically determined and rationalized based on established models for the respective reaction class.
Analytical Methodologies for Structural and Stereochemical Characterization of Ethyl 6 Benzyloxy Hexa 2,4 Dienoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Ethyl 6-(benzyloxy)hexa-2,4-dienoate, providing detailed information about the molecular framework and the spatial arrangement of atoms.
¹H NMR for Olefinic Proton Coupling Constants and Z/E Stereoisomer Ratio Determination
Proton (¹H) NMR spectroscopy is instrumental in determining the stereochemistry of the diene system in this compound. The coupling constants (J-values) between protons on the double bonds (olefinic protons) are diagnostic of their relative geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration, whereas a smaller coupling constant (7-12 Hz) indicates a cis (Z) configuration.
For the (2E,4E)-isomer of this compound, the reported ¹H NMR data reveals key coupling constants that confirm its stereochemistry. For instance, the signal for the proton at the C3 position often appears as a doublet of triplets with a large coupling constant of approximately 15.4 Hz, confirming the E-configuration of the C2-C3 double bond. Similarly, a coupling constant of around 14.8 Hz for another olefinic proton helps to establish the E-configuration of the C4-C5 bond.
In reaction mixtures that may contain both Z and E stereoisomers, the ratio can be determined by integrating the signals corresponding to each distinct isomer in the ¹H NMR spectrum. The relative area of these signals provides a quantitative measure of the isomer distribution.
Table 1: Representative ¹H NMR Data for (2E,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.45-7.27 | m | - | Aromatic protons (C₆H₅) |
| 6.42 | m | - | Olefinic proton |
| 6.18 | dt | 14.8, 5.0 | Olefinic proton |
| 5.89 | dd | 15.4, 0.5 | Olefinic proton |
| 4.54 | s | - | Benzylic protons (OCH₂) |
| 4.21 | q | 7.1 | Ethyl ester protons (OCH₂) |
| 4.13 | d | - | Allylic protons (C6-H) |
| 1.29 | t | 7.1 | Ethyl ester protons (CH₃) |
Data is illustrative and compiled from representative literature findings. rsc.org
¹³C NMR for Carbon Backbone Characterization and Structural Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.
The chemical shifts in a ¹³C NMR spectrum are highly indicative of the carbon type. For this compound, the spectrum would show characteristic signals for:
Carbonyl Carbon (C=O): Typically found in the low-field region of the spectrum, around 165-175 ppm.
Aromatic and Olefinic Carbons (sp²): These appear in the midfield region, generally between 110 and 150 ppm. The benzyloxy group's aromatic carbons and the diene's four carbons fall into this category.
Oxygenated Aliphatic Carbons (sp³-O): The benzylic -CH₂-O- and the ethyl ester's -O-CH₂- carbons are found further upfield, typically in the 60-80 ppm range.
Aliphatic Carbons (sp³): The terminal methyl group of the ethyl ester will appear at the highest field, usually between 10 and 20 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Regions for this compound
| Carbon Type | Expected Chemical Shift (δ) ppm |
|---|---|
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic C (ipso) | 135 - 145 |
| Aromatic & Diene C=C (sp²) | 115 - 140 |
| Benzyloxy CH₂ (sp³-O) | 65 - 75 |
| Ethyl Ester OCH₂ (sp³-O) | 58 - 65 |
| Ethyl Ester CH₃ (sp³) | 12 - 18 |
These are generalized ranges and actual values can vary based on solvent and specific molecular conformation. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the molecular formula of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places.
This precision allows for the calculation of a unique elemental composition. For this compound, the molecular formula is C₁₅H₁₈O₃. The theoretical (calculated) exact mass for its molecular ion ([M]⁺) or a common adduct like [M+H]⁺ or [M+Na]⁺ can be compared to the experimentally measured value. A close match between the calculated and found values (usually within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Chromatographic Techniques for Separation, Purification, and Stereochemical Analysis
Chromatography is indispensable for the isolation of this compound from reaction mixtures and for the analysis of its stereoisomeric composition.
Flash Column Chromatography for Purification of Reaction Products
Flash column chromatography is the standard method for the purification of this compound on a laboratory scale. rsc.orgresearchgate.net This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture, commonly petroleum ether and ethyl acetate. rsc.orgresearchgate.net By carefully selecting the solvent polarity, the target compound can be separated from unreacted starting materials, byproducts, and other impurities based on their differential adsorption to the silica gel. The process is efficient and allows for the isolation of the desired product with high purity. rsc.orgresearchgate.net
Chiral Gas Chromatography (GC) for Enantioselectivity and Regioselectivity Determination
In the context of asymmetric synthesis, determining the enantiomeric and regiomeric purity of products is essential. Chiral Gas Chromatography (GC) is a powerful analytical technique for this purpose. When synthesizing chiral derivatives of this compound, a chiral stationary phase within the GC column can differentiate between enantiomers.
The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. The enantiomeric excess (e.e.) can be calculated by integrating the areas of the two separated peaks. This method can also be applied to determine regioselectivity in reactions where multiple positional isomers might be formed, as different regioisomers will also exhibit distinct retention times. For example, in reactions involving this dienoate, chiral GC analysis can distinguish between 1,4- and 1,6-addition products and their respective enantiomers. rsc.org
Table 3: Example of Chiral GC Analysis for Derivatives
| Analysis Type | Column Type | Retention Time (min) | Isomer Assignment |
|---|---|---|---|
| Enantioselectivity | Chiraldex-B-PM | 41.5 | Major Enantiomer |
| 47.8 | Minor Enantiomer | ||
| Regioselectivity | Chiraldex-B-PM | 30.1 | 1,4-Product (minor) |
| 30.6 | 1,4-Product (major) | ||
| 32.5 | 1,6-Product |
Data derived from analyses of reaction products related to the target compound's derivatives. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
